Imidazo[1,2-A]pyridine-7-carbaldehyde
CAS No.: 136117-73-2
Cat. No.: VC21179165
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-A]pyridine-7-carbaldehyde - 136117-73-2](/images/no_structure.jpg)
Specification
CAS No. | 136117-73-2 |
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Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine-7-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H |
Standard InChI Key | QUMWTXLNMLEBJH-UHFFFAOYSA-N |
SMILES | C1=CN2C=CN=C2C=C1C=O |
Canonical SMILES | C1=CN2C=CN=C2C=C1C=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Imidazo[1,2-A]pyridine-7-carbaldehyde features a bicyclic heterocyclic system composed of fused imidazole and pyridine rings with a carboxaldehyde (CHO) group positioned at the 7-position of the pyridine ring. This structural arrangement confers specific chemical reactivity and potential for interactions with biological targets. The molecular formula of the compound is C8H6N2O, with a molecular weight of 146.15 g/mol .
The structural representation can be characterized by the following identifiers:
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InChI: InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-6H
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InChI key: QUMWTXLNMLEBJH-UHFFFAOYSA-N
The presence of the fused imidazole-pyridine system creates a planar, conjugated structure that contributes to its potential for π-π interactions with aromatic systems in biological targets. The carboxaldehyde group serves as a reactive site for further chemical modifications, particularly through nucleophilic addition reactions, making this compound a versatile building block in organic synthesis .
Physical and Chemical Properties
Imidazo[1,2-A]pyridine-7-carbaldehyde typically appears as a pale yellow to light brown solid at room temperature. Its key physical and chemical properties are summarized in Table 1 below .
Table 1: Physical and Chemical Properties of Imidazo[1,2-A]pyridine-7-carbaldehyde
Property | Value |
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Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
Physical State | Solid |
Appearance | Pale yellow to light brown |
Solubility | Soluble in polar organic solvents |
Storage Temperature | Refrigerated |
Standard Purity | 95-97% |
The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, while showing limited solubility in non-polar solvents. This solubility profile is consistent with its heterocyclic nature and the presence of the polar carboxaldehyde functional group .
From a chemical reactivity perspective, the carboxaldehyde group makes Imidazo[1,2-A]pyridine-7-carbaldehyde particularly reactive toward nucleophilic addition reactions. This functionality enables various transformations, including reactions with amines (to form imines), alcohols (to form acetals), and organometallic compounds (to form secondary alcohols). Additionally, the aldehyde can participate in aldol condensations, Wittig reactions, and reductions to primary alcohols .
Spectroscopic Characteristics
While specific spectroscopic data for Imidazo[1,2-A]pyridine-7-carbaldehyde is limited in the available literature, general spectroscopic features of imidazo[1,2-a]pyridine derivatives provide insight into its expected spectral profile. FTIR spectroscopy of related compounds shows characteristic peaks at approximately 3500–3300 cm⁻¹ (N-H stretching), ~1370 and ~1200 cm⁻¹ (C-N stretching of imidazole), ~3100 cm⁻¹ (unsaturated C-H stretching), and ~1600 & 1450 cm⁻¹ (C-C stretching) .
For Imidazo[1,2-A]pyridine-7-carbaldehyde specifically, additional characteristic bands would be expected for:
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C=O stretching of the aldehyde group (~1700-1720 cm⁻¹)
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C-H stretching of the aldehyde hydrogen (~2700-2800 cm⁻¹)
These spectroscopic features are valuable for confirming the structure and purity of the compound in synthetic and analytical contexts.
Supplier Reference | Purity | Price Range (€) | Estimated Delivery |
---|---|---|---|
IN-DA0071CB | 97% | 46.00 - 680.00 | Apr 21, 2025 |
54-OR200003 | 95% | 282.00 - 1,808.00 | Apr 22, 2025 |
10-F402367 | 95.0% | 20.00 - 462.00 | Apr 24, 2025 |
SY3H95ECD891 | 97% | Not specified | Not specified |
The compound is typically supplied as a solid with recommended refrigerated storage to maintain stability . The availability from multiple suppliers indicates its relevance in chemical research and synthetic applications.
Biological Significance and Applications
Pharmacological Context
While specific pharmacological data for Imidazo[1,2-A]pyridine-7-carbaldehyde itself is limited in the available literature, the broader class of imidazo[1,2-a]pyridines demonstrates significant biological activities that may inform potential applications of this specific compound.
Imidazo[1,2-a]pyridines as a class exhibit a wide range of pharmacological properties including:
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Antiulcer, anticonvulsant, antiprotozoal, and antiepileptic activities
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Antifungal, antibacterial, analgesic, and antiviral properties
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Anticancer, anti-inflammatory, antituberculosis, and antitumor effects
Several clinically important drugs feature the imidazo[1,2-a]pyridine scaffold, including zolpidem (sedative-hypnotic), alpidem (anxiolytic), olprinone (cardiotonic), zolimidine (antiulcer), and necopidem, demonstrating the therapeutic relevance of this heterocyclic system .
Synthetic Applications
Beyond its potential biological applications, Imidazo[1,2-A]pyridine-7-carbaldehyde serves as a valuable building block in organic synthesis due to the reactivity of the aldehyde functional group. This reactivity enables various transformations, making the compound useful in the synthesis of more complex molecules for pharmaceutical and agrochemical development .
Key synthetic applications include:
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Formation of imines and Schiff bases through reaction with primary amines
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Reduction to corresponding alcohols for further derivatization
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Participation in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions
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Incorporation into larger heterocyclic systems through cyclization reactions
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Development of libraries of derivatives for biological screening
These transformations provide access to structurally diverse compounds that may exhibit enhanced biological activities or improved physicochemical properties compared to the parent compound.
Parameter | Recommendation |
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Storage Temperature | Refrigerated (2-8°C) |
Container | Tightly sealed, preferably amber glass |
Atmosphere | Inert (nitrogen or argon) for long-term storage |
Handling Precautions | Use in well-ventilated area, wear appropriate PPE |
Incompatibilities | Strong oxidizing agents, strong bases |
Research Directions and Future Perspectives
Material Science Applications
Beyond medicinal chemistry, imidazo[1,2-a]pyridines have applications in material science due to their structural characteristics . The extended conjugation in Imidazo[1,2-A]pyridine-7-carbaldehyde could be exploited in:
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Development of fluorescent probes or sensors
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Design of organic electronic materials
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Preparation of coordination compounds with unique properties
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Creation of supramolecular assemblies through non-covalent interactions
Research in these areas could expand the utility of Imidazo[1,2-A]pyridine-7-carbaldehyde beyond its current applications in pharmaceutical research.
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